molecular formula C21H15N3O5S B3739150 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide

Cat. No. B3739150
M. Wt: 421.4 g/mol
InChI Key: IVYBOXRTPRNCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and pharmaceuticals . It is often used as a building block in organic synthesis .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, X-ray diffraction can provide information about the crystal structure of a compound .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide” is not available, benzothiazole derivatives have been studied for their biological potential, including anti-tubercular activity .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. General safety measures for handling benzothiazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Benzothiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-29-18-9-6-12(10-16(18)24(27)28)20(26)22-13-7-8-14(17(25)11-13)21-23-15-4-2-3-5-19(15)30-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYBOXRTPRNCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.